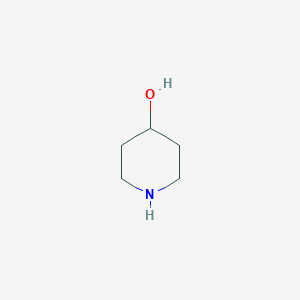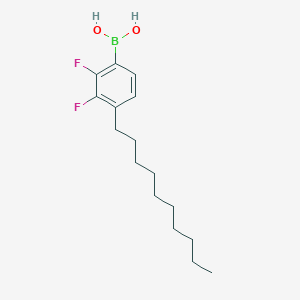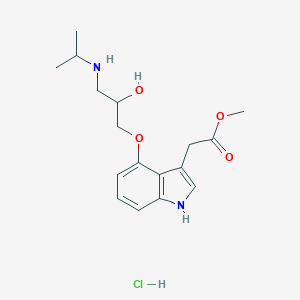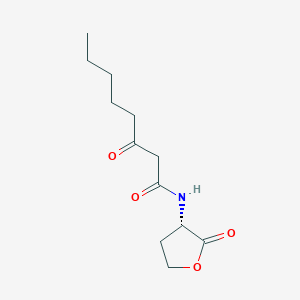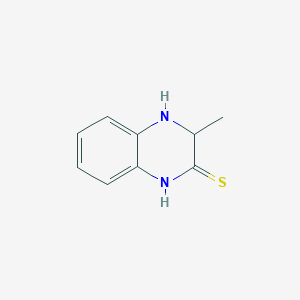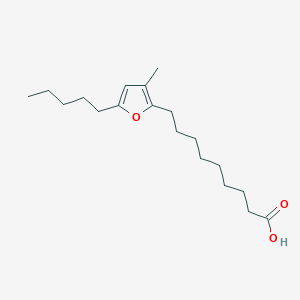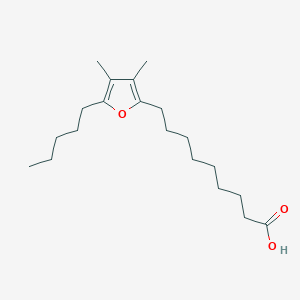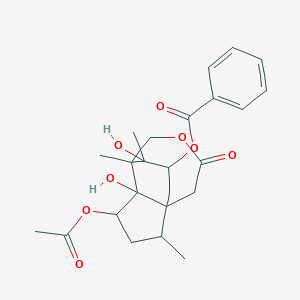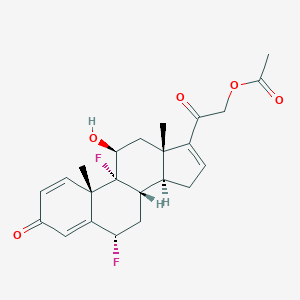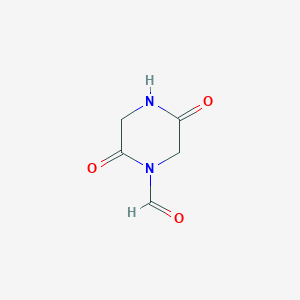
2,5-Dioxopiperazine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxopiperazine-1-carbaldehyde, also known as DKP aldehyde, is a chemical compound that has been studied extensively for its potential applications in scientific research. This molecule is a derivative of the naturally occurring diketopiperazine (DKP) family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2,5-Dioxopiperazine-1-carbaldehyde is not fully understood. However, it is believed that this molecule exerts its biological effects through the inhibition of key enzymes and signaling pathways. For example, 2,5-Dioxopiperazine-1-carbaldehyde aldehyde has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammation and pain. Additionally, this molecule has been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell growth and proliferation.
Biochemische Und Physiologische Effekte
2,5-Dioxopiperazine-1-carbaldehyde has been shown to have a variety of biochemical and physiological effects. One of the most well-studied effects of this molecule is its ability to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2,5-Dioxopiperazine-1-carbaldehyde aldehyde has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. This molecule has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,5-Dioxopiperazine-1-carbaldehyde in lab experiments is its potent biological activity. This molecule has been shown to have a wide range of effects on cells and tissues, making it a valuable tool for studying various biological processes. Additionally, 2,5-Dioxopiperazine-1-carbaldehyde aldehyde is relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of using this molecule is its potential toxicity. Like many bioactive compounds, 2,5-Dioxopiperazine-1-carbaldehyde aldehyde can be toxic at high concentrations, making it important to use caution when working with this molecule.
Zukünftige Richtungen
There are many potential future directions for research on 2,5-Dioxopiperazine-1-carbaldehyde. One area of research that shows promise is the development of new cancer treatments based on this molecule. Additionally, 2,5-Dioxopiperazine-1-carbaldehyde aldehyde has been shown to have potential applications in the treatment of inflammatory and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this molecule and to develop new compounds based on its structure.
Synthesemethoden
The synthesis of 2,5-Dioxopiperazine-1-carbaldehyde involves the reaction of an amine with an aldehyde. This reaction can be carried out using a variety of methods, including the use of reagents such as formaldehyde and acetic anhydride. One common method for synthesizing 2,5-Dioxopiperazine-1-carbaldehyde aldehyde is through the use of a Mannich-type reaction, which involves the reaction of an amine, formaldehyde, and an enolizable ketone.
Wissenschaftliche Forschungsanwendungen
2,5-Dioxopiperazine-1-carbaldehyde has been studied for its potential applications in scientific research. One of the most promising areas of research for this molecule is in the development of new drugs. 2,5-Dioxopiperazine-1-carbaldehyde aldehyde has been shown to have potent anticancer activity, making it a potential candidate for the development of new cancer treatments. Additionally, this molecule has been studied for its potential use as a building block for the synthesis of other bioactive compounds.
Eigenschaften
CAS-Nummer |
143411-81-8 |
|---|---|
Produktname |
2,5-Dioxopiperazine-1-carbaldehyde |
Molekularformel |
C5H6N2O3 |
Molekulargewicht |
142.11 g/mol |
IUPAC-Name |
2,5-dioxopiperazine-1-carbaldehyde |
InChI |
InChI=1S/C5H6N2O3/c8-3-7-2-4(9)6-1-5(7)10/h3H,1-2H2,(H,6,9) |
InChI-Schlüssel |
UEVFUWHSRMCOCK-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(CC(=O)N1)C=O |
Kanonische SMILES |
C1C(=O)N(CC(=O)N1)C=O |
Synonyme |
1-Piperazinecarboxaldehyde, 2,5-dioxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)
